

1H NMR spectrum of isobutyl acetoacetate

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Compound of Interest						
Compound Name:	Isobutyl acetoacetate					
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An In-depth Technical Guide to the 1H NMR Spectrum of Isobutyl Acetoacetate

Introduction

Isobutyl acetoacetate (IBAA) is a β -keto ester widely utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and flavorings.[1] A critical analytical technique for the characterization of IBAA is Proton Nuclear Magnetic Resonance (1 H NMR) spectroscopy. This guide provides a detailed analysis of the 1 H NMR spectrum of **isobutyl acetoacetate**, with a focus on its most prominent feature: keto-enol tautomerism.

Like other β -dicarbonyl compounds, **isobutyl acetoacetate** exists as an equilibrium mixture of its keto and enol tautomers.[2][3] This dynamic equilibrium is observable by ${}^{1}H$ NMR spectroscopy because the rate of interconversion between the two forms is slow on the NMR timescale.[2] Consequently, distinct sets of signals for both the keto and enol forms are present in the spectrum, providing a wealth of structural information and allowing for the quantification of the tautomeric ratio. The position of this equilibrium is influenced by factors such as solvent and temperature.[3][4]

Data Presentation: ¹H NMR Spectral Data

The following tables summarize the quantitative ¹H NMR data for the keto and enol tautomers of **isobutyl acetoacetate**, as observed in a deuterated chloroform (CDCl₃) solution.[5]

Table 1: ¹H NMR Data for Isobutyl Acetoacetate (Keto Tautomer)



Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ha (-C(O)CH₃)	2.28	Singlet (s)	-	3H
Hb (- C(O)CH ₂ C(O)-)	3.47	Singlet (s)	-	2H
Hc (-OCH₂CH-)	3.92	Doublet (d)	~7.0	2H
Hd (-OCH2CH-)	1.95	Multiplet (m)	~7.0	1H
He (-CH(CH ₃) ₂)	0.94	Doublet (d)	~7.0	6H

Note: The multiplicity and coupling constants for Hc, Hd, and He are based on typical values for isobutyl groups, as precise values were not detailed in the source spectra. Vicinal coupling for protons on sp³ hybridized carbons is typically 6-8 Hz.[5]

Table 2: ¹H NMR Data for Isobutyl Acetoacetate (Enol

Tautomer)

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Hf (-OH)	12.11	Singlet (s, broad)	-	1H
Hg (=CH-)	5.01	Singlet (s)	-	1H
Hh (=C(OH)CH₃)	1.96	Singlet (s)	-	3H
Hi (-OCH2CH-)	3.91	Doublet (d)	~7.0	2H
Hj (-OCH₂CH-)	1.95	Multiplet (m)	~7.0	1H
Hk (-CH(CH ₃) ₂)	0.92	Doublet (d)	~7.0	6H

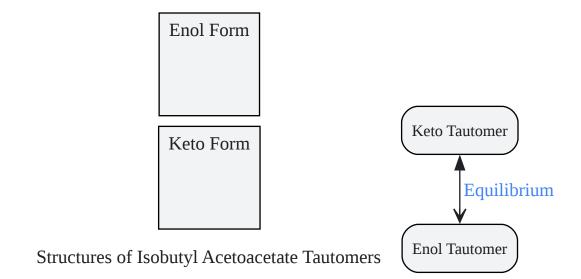
Note: The broadness of the enolic proton signal (Hf) is characteristic and due to hydrogen bonding and potential chemical exchange. The isobutyl protons of the enol form (Hi, Hj, Hk) often overlap with those of the more abundant keto form.



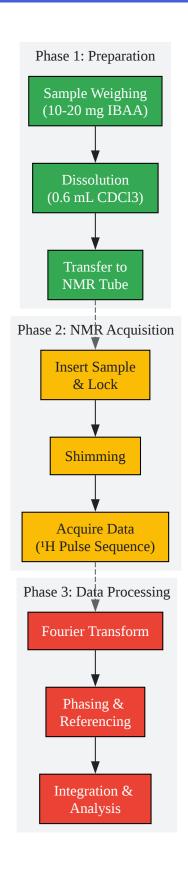
Molecular Structure and Tautomerism

The diagrams below illustrate the structures of the keto and enol tautomers with assigned protons and the equilibrium between them.









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